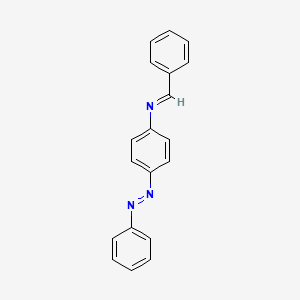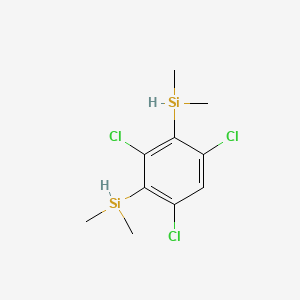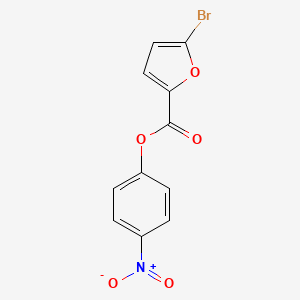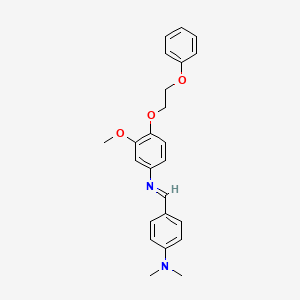
Benzenamine, 4-(phenylazo)-N-(phenylmethylene)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenamine, 4-(phenylazo)-N-(phenylmethylene)- is a complex organic compound known for its vibrant color properties. It is commonly used in the production of dyes and pigments due to its ability to produce intense colors. This compound is also known by its chemical name, C.I. Solvent Blue 7, and is widely utilized in various industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 4-(phenylazo)-N-(phenylmethylene)- typically involves the reaction of 4-(phenyldiazenyl)benzenamine with aniline and aniline hydrochloride. The reaction is carried out at elevated temperatures, usually between 150°C and 160°C, to produce the desired compound . The process involves a short heating period, resulting in the formation of Indamine Blue, a basic dye.
Industrial Production Methods
In industrial settings, the production of Benzenamine, 4-(phenylazo)-N-(phenylmethylene)- follows a similar synthetic route but on a larger scale. The reaction conditions are carefully controlled to ensure the purity and yield of the final product. The compound is then purified and processed for use in various applications, including dye manufacturing and other industrial processes .
Analyse Chemischer Reaktionen
Types of Reactions
Benzenamine, 4-(phenylazo)-N-(phenylmethylene)- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can break down the azo group, leading to the formation of amines.
Substitution: The compound can undergo substitution reactions, where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired outcome but typically involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may produce quinones, while reduction reactions yield amines. Substitution reactions can result in a wide range of substituted derivatives, each with unique properties and applications.
Wissenschaftliche Forschungsanwendungen
Benzenamine, 4-(phenylazo)-N-(phenylmethylene)- has numerous scientific research applications, including:
Chemistry: Used as a dye and pigment in various chemical processes and studies.
Biology: Employed in staining techniques for biological specimens.
Medicine: Investigated for potential therapeutic uses and as a diagnostic tool.
Wirkmechanismus
The mechanism of action of Benzenamine, 4-(phenylazo)-N-(phenylmethylene)- involves its interaction with molecular targets and pathways within the system it is applied to. In biological systems, the compound can bind to specific proteins or nucleic acids, altering their function and leading to various effects. The azo group in the compound plays a crucial role in its activity, allowing it to participate in redox reactions and other chemical processes.
Vergleich Mit ähnlichen Verbindungen
Benzenamine, 4-(phenylazo)-N-(phenylmethylene)- can be compared to other azo compounds, such as:
Benzenamine, 4-(phenylazo)-: Similar in structure but lacks the N-(phenylmethylene) group.
Benzenamine, 4-(phenylazo)-N-(methyl)-: Contains a methyl group instead of the phenylmethylene group.
Benzenamine, 4-(phenylazo)-N-(ethyl)-: Contains an ethyl group instead of the phenylmethylene group.
The uniqueness of Benzenamine, 4-(phenylazo)-N-(phenylmethylene)- lies in its specific structure, which imparts distinct chemical and physical properties, making it suitable for specialized applications in dye and pigment production .
Eigenschaften
CAS-Nummer |
740-85-2 |
|---|---|
Molekularformel |
C19H15N3 |
Molekulargewicht |
285.3 g/mol |
IUPAC-Name |
1-phenyl-N-(4-phenyldiazenylphenyl)methanimine |
InChI |
InChI=1S/C19H15N3/c1-3-7-16(8-4-1)15-20-17-11-13-19(14-12-17)22-21-18-9-5-2-6-10-18/h1-15H |
InChI-Schlüssel |
VRVLFCXOZDZYCV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C=NC2=CC=C(C=C2)N=NC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{4-[(2-fluorophenyl)sulfamoyl]phenyl}acetamide](/img/structure/B11958742.png)









methanol](/img/structure/B11958812.png)


